molecular formula C8H14ClNO2 B1529133 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 1523606-22-5

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No. B1529133
CAS RN: 1523606-22-5
M. Wt: 191.65 g/mol
InChI Key: RXWBXEUCKHQFRH-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of similar compounds, such as 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester, has been reported . The synthesis involved the annulation of the cyclopentane ring and the four-membered ring .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-2-5-8(9-6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

The molecular weight of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is 191.66 . It is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

The multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has been utilized for the rapid access to omega-unsaturated dicyclopropylmethylamines. These compounds serve as novel building blocks, converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes via selective ring-closing metathesis, epoxide opening, or reductive amination. These processes yield functionalized pyrrolidines, piperidines, and azepines, which are significant scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Novel Dipeptide Synthons

The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons demonstrates its potential in peptide synthesis. This compound undergoes expected reactions with carboxylic acids and thioacids, proving its utility as a dipeptide building block in the synthesis of peptides, including the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis of Cyclopropane-modified Proline Analogue

A novel member of the cyclopropane-modified proline library, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, showcases an innovative synthesis pathway starting from (2S,4R)-4-hydroxyproline. This synthesis employs a modified Simmons–Smith reaction as the key step, under conditions carefully selected to avoid racemization, indicating the compound's significance in medicinal chemistry and drug development (Tymtsunik, Bilenko, Ivon, Grygorenko, & Komarov, 2012).

Construction of Multifunctional Modules for Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery. This research outlines enantioselective approaches to these spirocycles, emphasizing their potential in facilitating the discovery of new pharmacologically active compounds (Li, Rogers-Evans, & Carreira, 2013).

Efficient Synthesis of Azaspirocyclic Core Structure

A novel strategy employing intramolecular ene reaction of acylnitroso compounds has been developed for constructing the 6-azaspiro[4.5]decane ring system, a core structure found in natural products like halichlorine and the pinnaic acids. This method yields the spirocyclic ene product as a single diastereomer, which is then subjected to highly stereoselective ethynylation, demonstrating a significant advance in the synthesis of complex natural product frameworks (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWBXEUCKHQFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

CAS RN

1523606-22-5
Record name 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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